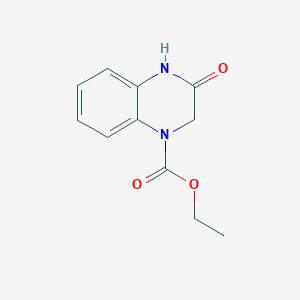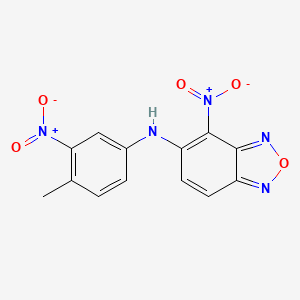![molecular formula C19H19ClN2O3 B5062063 methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5062063.png)
methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride, also known as MQBA, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. It belongs to the class of quinoline-based compounds, which have shown promising results in inhibiting the growth of cancer cells.
作用機序
The exact mechanism of action of methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride is not fully understood, but it is believed to act through multiple pathways. methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of histone deacetylases, which play a role in gene expression and cell growth. Additionally, methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been found to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and physiological effects:
Studies have shown that methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has minimal toxicity in normal cells, while exhibiting potent anticancer activity. methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the formation of new blood vessels, which are necessary for tumor growth. Additionally, methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to enhance the effectiveness of chemotherapy drugs when used in combination.
実験室実験の利点と制限
One advantage of using methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride in lab experiments is its efficacy in inhibiting the growth of various cancer cell lines. Additionally, methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to have minimal toxicity in normal cells, making it a promising candidate for further development as an anticancer agent. However, one limitation of using methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
将来の方向性
There are several future directions for research on methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride. One area of interest is the development of more efficient synthesis methods to reduce the cost and time required for production. Additionally, further studies are needed to fully understand the mechanism of action of methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride, which could lead to the development of more potent and selective anticancer agents. Finally, clinical trials are needed to determine the safety and efficacy of methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride in humans, with the ultimate goal of developing a new treatment option for cancer patients.
合成法
Methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride can be synthesized through a multi-step process, starting with the reaction of 2-methyl-4-quinolinecarboxylic acid with thionyl chloride to form 6-chloro-2-methyl-4-quinolinecarboxylic acid. This intermediate is then reacted with 3-aminobenzoic acid methyl ester to yield methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride.
科学的研究の応用
Methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has also been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
methyl 3-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3.ClH/c1-12-9-18(16-11-15(23-2)7-8-17(16)20-12)21-14-6-4-5-13(10-14)19(22)24-3;/h4-11H,1-3H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRZQICFKLVFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC=CC(=C3)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-[methyl(propionyl)amino]benzoic acid](/img/structure/B5061986.png)

![sec-butyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5061991.png)
![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5062002.png)
![N~2~-(4-bromo-3-methylphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5062013.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5062018.png)
![N-(2-fluorophenyl)-2-[2-oxo-1-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5062032.png)
![N-[(1-isopropyl-4-piperidinyl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5062035.png)
![N-[(3,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-fluorobenzamide](/img/structure/B5062036.png)

![isopropyl 5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5062045.png)
![N-{1-[1-(cyclopropylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5062051.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5062060.png)